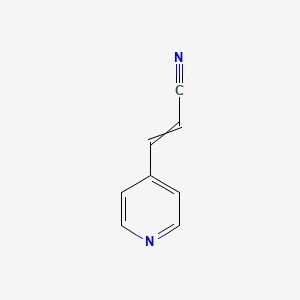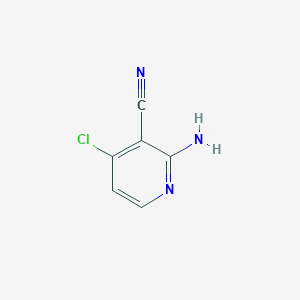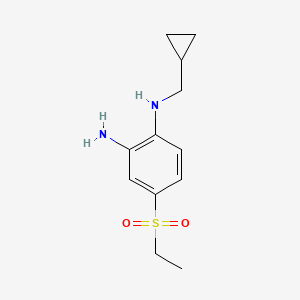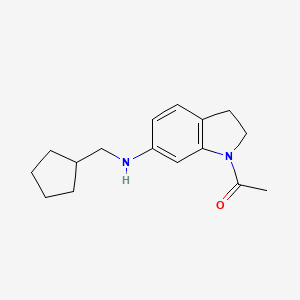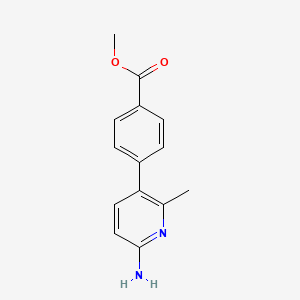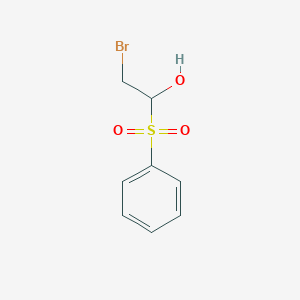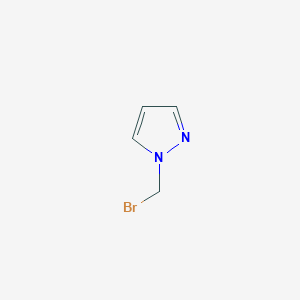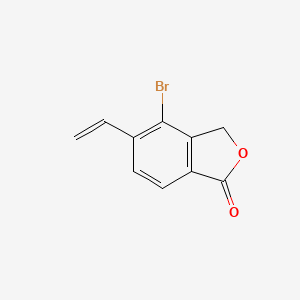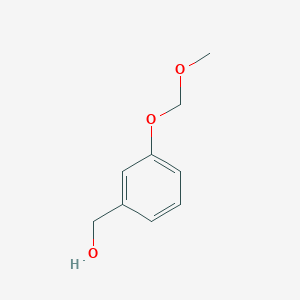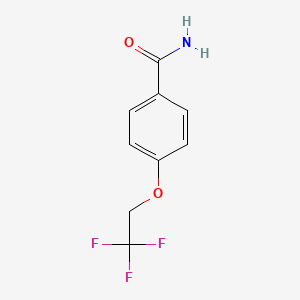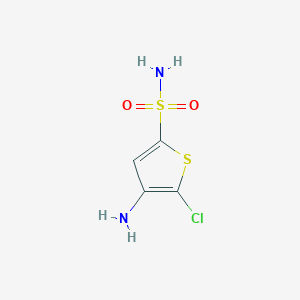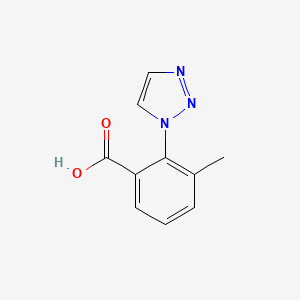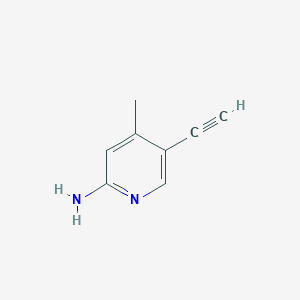![molecular formula C10H14N2O4S B8696015 2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine](/img/structure/B8696015.png)
2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine is an organic compound that features both a sulfonyl group and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine typically involves the reaction of 2-(methylsulfonyl)ethylamine with 3-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and possibly the optimization of reaction conditions to increase yield and purity. The use of automated systems for monitoring and controlling reaction parameters would also be common in an industrial setting.
化学反应分析
Types of Reactions
2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrophenyl derivatives depending on the nucleophile used.
科学研究应用
2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine depends on its specific application. In biological systems, it may interact with enzymes or proteins, potentially inhibiting their activity or altering their function. The sulfonyl and nitrophenyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can affect the compound’s activity and specificity.
相似化合物的比较
Similar Compounds
[2-(Methylsulfonyl)ethyl][(4-nitrophenyl)methyl]amine: Similar structure but with the nitro group in the para position.
[2-(Methylsulfonyl)ethyl][(2-nitrophenyl)methyl]amine: Similar structure but with the nitro group in the ortho position.
[2-(Methylsulfonyl)ethyl][(3-chlorophenyl)methyl]amine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The unique combination of the sulfonyl and nitrophenyl groups in 2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine provides distinct chemical properties that can be exploited in various applications. The position of the nitro group also influences the compound’s reactivity and interactions, making it distinct from its isomers and analogs.
属性
分子式 |
C10H14N2O4S |
|---|---|
分子量 |
258.30 g/mol |
IUPAC 名称 |
2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C10H14N2O4S/c1-17(15,16)6-5-11-8-9-3-2-4-10(7-9)12(13)14/h2-4,7,11H,5-6,8H2,1H3 |
InChI 键 |
YIGQYFLSXPFKDB-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CCNCC1=CC(=CC=C1)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
